Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)
CAS No.:
Cat. No.: VC16666668
Molecular Formula: C18H22O2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22O2 |
|---|---|
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
| Standard InChI | InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2,17D,18D |
| Standard InChI Key | PBBGSZCBWVPOOL-WQNCLESNSA-N |
| Isomeric SMILES | [2H]C([2H])(C)C([2H])(C1=CC=C(C=C1)O)C([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C |
| Canonical SMILES | CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Introduction
Structural and Chemical Identity of Hexestrol-d6
Table 1: Key Chemical Identifiers of Hexestrol-d6
Isotopic Labeling and Stability
Deuterium incorporation at the hexane positions confers several advantages:
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Enhanced Metabolic Stability: The carbon-deuterium bond’s higher bond dissociation energy compared to carbon-hydrogen slows enzymatic degradation, prolonging the compound’s half-life in biological systems .
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Mass Spectrometric Detectability: The six-deuterium label creates a distinct mass shift, enabling unambiguous identification in complex matrices via techniques like LC-MS/MS .
Synthesis and Industrial Production
Quality Control in Production
Industrial synthesis prioritizes isotopic purity, verified through:
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Nuclear Magnetic Resonance (NMR): -NMR confirms deuterium incorporation at specified positions.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic distribution .
Applications in Scientific Research
Pharmacokinetic and Metabolic Studies
Hexestrol-d6’s isotopic labeling makes it indispensable for:
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Tracer Studies: Quantifying absorption, distribution, metabolism, and excretion (ADME) profiles of estrogens in vivo.
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Enzyme Kinetics: Elucidating the role of cytochrome P450 isoforms in estrogen metabolism through deuterium isotope effects .
Environmental Toxicology
As a stable analogue of environmental estrogens, Hexestrol-d6 aids in:
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Pollutant Tracking: Monitoring the environmental persistence and bioaccumulation of synthetic estrogens.
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Receptor Binding Assays: Assessing estrogen receptor (ER) affinity relative to non-deuterated counterparts .
Comparative Analysis with Non-Deuterated Hexestrol
Structural and Functional Equivalence
Hexestrol-d6 retains the estrogenic activity of its non-deuterated parent compound, as deuterium substitution minimally perturbs molecular interactions. Key comparisons include:
Table 2: Hexestrol vs. Hexestrol-d6
| Parameter | Hexestrol | Hexestrol-d6 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.4 g/mol | 276.4 g/mol |
| Detectability in MS | Baseline | +6 Da shift |
| Metabolic Half-life | Shorter | Extended |
Research Advantages
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume